4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole hydrochloride
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Overview
Description
4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole hydrochloride typically involves the chloromethylation of 1,5-dimethyltriazole. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction Reactions: Reduction of the compound can lead to the formation of different triazole derivatives with altered reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the chloromethyl group.
4-(Bromomethyl)-1,5-dimethyltriazole:
4-(Hydroxymethyl)-1,5-dimethyltriazole: A hydroxylated derivative with altered chemical properties.
Uniqueness
4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-(chloromethyl)-1,5-dimethyltriazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-4-5(3-6)7-8-9(4)2;/h3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZDVTUQMWFCHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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